![molecular formula C11H10 B13804525 Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene CAS No. 65754-71-4](/img/structure/B13804525.png)
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene is a polycyclic hydrocarbon with the molecular formula C₁₁H₁₀ . It is characterized by a unique bicyclic structure that includes five double bonds, making it an interesting subject of study in organic chemistry. The compound is also known for its resonance stability and aromaticity, which are significant in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene typically involves the cyclization of linear polyenes or the dehydrogenation of saturated bicyclic compounds . One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar cyclization techniques. The scalability of the Diels-Alder reaction and other cyclization methods makes it feasible for industrial applications, provided that the reaction conditions are optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Epoxides and ketones.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene has several applications in scientific research:
Chemistry: Used as a model compound to study aromaticity and resonance effects in polycyclic systems.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a scaffold in drug design due to its stable bicyclic structure.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene involves its ability to participate in various chemical reactions due to its multiple double bonds and resonance stability. The compound can interact with different molecular targets, including enzymes and receptors, through mechanisms such as binding and catalysis. The pathways involved often depend on the specific functional groups introduced during chemical modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.1]non-1,3,5-triene: Another polycyclic hydrocarbon with a similar bicyclic structure but fewer double bonds.
Bicyclo[6.3.1]dodeca-1,3,5,7,9-pentaene: A larger bicyclic compound with additional carbon atoms in the ring structure.
Uniqueness
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene is unique due to its specific arrangement of double bonds and the resulting resonance stability. This makes it particularly interesting for studying aromaticity and for applications in materials science and drug design .
Propriétés
Numéro CAS |
65754-71-4 |
|---|---|
Formule moléculaire |
C11H10 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
bicyclo[5.3.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C11H10/c1-2-5-10-7-4-8-11(9-10)6-3-1/h1-8H,9H2 |
Clé InChI |
PVDVWMOTLDWVRK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC1=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


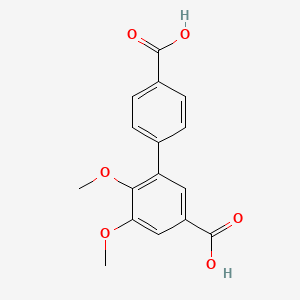
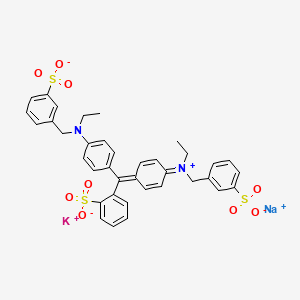
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)
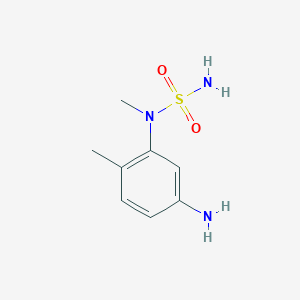
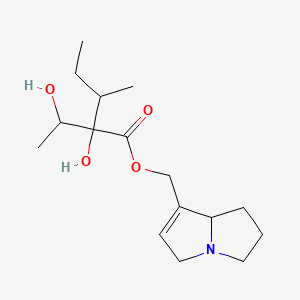
![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
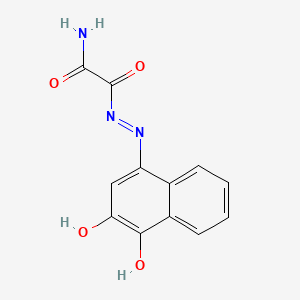
![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)

![Phosphonic acid, [(hexylimino)bis(methylene)]bis-](/img/structure/B13804517.png)
![3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13804524.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B13804527.png)

![1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI)](/img/structure/B13804532.png)
